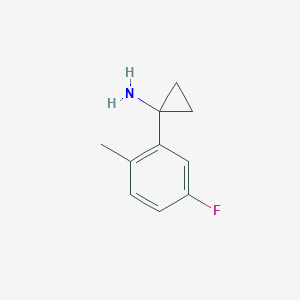![molecular formula C9H10ClN3O B11743771 {[1-(4-Chlorophenyl)ethylidene]amino}urea](/img/structure/B11743771.png)
{[1-(4-Chlorophenyl)ethylidene]amino}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloroacetophenone semicarbazone typically involves the condensation reaction of 4’-chloroacetophenone with semicarbazide. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, and a solvent like methanol . The reaction mixture is heated to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods: Industrial production of 4’-chloroacetophenone semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of semicarbazones from ketones and semicarbazides.
Substitution Reactions: Halogen substitution reactions involving the chloro group.
Common Reagents and Conditions:
Condensation Reactions: Semicarbazide, glacial acetic acid, methanol.
Substitution Reactions: Bromine, acetic acid.
Major Products:
Condensation Reactions: Formation of semicarbazone derivatives.
Substitution Reactions: Formation of bromo-substituted acetophenone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Evaluated for its antibacterial and antifungal activities.
Medicine: Investigated for its anticonvulsant and antidepressant properties.
Industry: Utilized in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of 4’-chloroacetophenone semicarbazone involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter levels and inhibit seizure activity . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
- Acetophenone semicarbazone: Lacks the chloro substituent, resulting in different reactivity and biological activity .
- 4’-Bromoacetophenone semicarbazone: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior .
- 4’-Nitroacetophenone semicarbazone: Contains a nitro group, which significantly alters its chemical and biological properties .
Properties
IUPAC Name |
[1-(4-chlorophenyl)ethylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQPAZCFBJKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743703.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11743717.png)
![3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione](/img/structure/B11743725.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B11743733.png)
![N-[(4-fluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743748.png)
![3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743752.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine](/img/structure/B11743758.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743770.png)
amine](/img/structure/B11743776.png)


![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11743789.png)

